![molecular formula C17H13F2N3O3S B7681075 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide](/img/structure/B7681075.png)
4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as DFP-10825 and belongs to the class of sulfonylurea receptor 1 (SUR1) inhibitors.
Mechanism of Action
The mechanism of action of 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide involves the inhibition of SUR1, which is a subunit of ATP-sensitive potassium (KATP) channels. SUR1 is upregulated in response to various types of injury, leading to the formation of edema and inflammation. The inhibition of SUR1 by 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide reduces the formation of edema and inflammation, leading to improved neurological function and survival rates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide have been extensively studied in animal models of stroke, traumatic brain injury, and spinal cord injury. This compound has been found to reduce brain and spinal cord swelling, improve neurological function, and increase survival rates. Additionally, 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide has been shown to reduce oxidative stress and inflammation, which are both involved in the pathogenesis of these diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide in lab experiments include its specificity for SUR1 and its ability to reduce edema and inflammation in the brain and spinal cord. However, the limitations of using this compound include its relatively low solubility and its potential for off-target effects.
Future Directions
There are several future directions for research on 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide. One direction is to investigate the potential of this compound in the treatment of other diseases such as epilepsy and Alzheimer's disease. Another direction is to develop more potent and selective SUR1 inhibitors based on the structure of 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings.
Synthesis Methods
The synthesis of 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide involves the reaction of 4-amino-N-(1-phenylpyrazol-3-yl)benzamide with difluoromethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The product is obtained in good yield after purification by column chromatography.
Scientific Research Applications
4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide has been extensively studied for its potential in the treatment of various diseases such as stroke, traumatic brain injury, and spinal cord injury. This compound has been shown to inhibit the activity of SUR1, which is involved in the formation of edema and inflammation in the brain and spinal cord. The inhibition of SUR1 by 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide has been found to reduce brain and spinal cord swelling, improve neurological function, and increase survival rates in animal models of these diseases.
properties
IUPAC Name |
4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3S/c18-17(19)26(24,25)14-8-6-12(7-9-14)16(23)20-15-10-11-22(21-15)13-4-2-1-3-5-13/h1-11,17H,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQSMKYWRJTOBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.